

Application Notes & Protocols: Studying Single-Molecule Actomyosin Interactions with TIRF Microscopy

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Compound of Interest

Compound Name: ACTOMYOSIN

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Introduction

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique that enables the visualization of single-molecule interactions at a glass-solution interface. By selectively exciting fluorophores within a thin evanescent field (~100 nm), TIRF microscopy minimizes background fluorescence from molecules in the bulk solution, providing an exceptional signal-to-noise ratio.^[1] This makes it an ideal method for studying the dynamics of individual **actomyosin** interactions, providing crucial insights into muscle contraction, cell motility, and intracellular transport.^[2] These studies are vital for understanding fundamental biological processes and for the development of novel therapeutics targeting myosin-related diseases.^[3]

This document provides detailed application notes and protocols for two primary in vitro assays used to study single-molecule **actomyosin** interactions via TIRF microscopy: the Single-Molecule Motility Assay and the Gliding Filament Assay.^[4]

Key Quantitative Parameters of Actomyosin Interactions

TIRF microscopy allows for the precise measurement of several key parameters that define the mechanochemical properties of the **actomyosin** system. These parameters are crucial for

comparing different myosin isoforms, understanding the effects of mutations, and evaluating the impact of potential drug candidates.

Parameter	Description	Myosin V (<i>in vitro</i>)	Non-muscle Myosin IIB (<i>in vitro</i>)	Skeletal Muscle Myosin II (<i>in vitro</i>)	Reference
Velocity	The speed at which a myosin motor moves along an actin filament.	500 ± 30 nm/s	~20 nm/s	0.047 - 1.2 μm/s	[2][5][6]
Run Length	The average distance a processive myosin motor travels along an actin filament before dissociating.	1.3 ± 0.2 μm	Non-processive	Non-processive	[5][7]
Step Size	The distance a myosin motor moves in a single ATP-dependent step.	~74 nm	~6 nm (power stroke)	4.7 ± 0.8 nm	[5][8][9]
Detachment Rate (k _{off})	The rate at which myosin detaches from actin in the presence of ATP.	-	~0.4 s ⁻¹	-	[7][8]
ATP Binding Rate (k _{on})	The second-order rate constant for	-	-	1.9 μM ⁻¹ s ⁻¹	[10]

ATP binding
to the
actomyosin
complex.

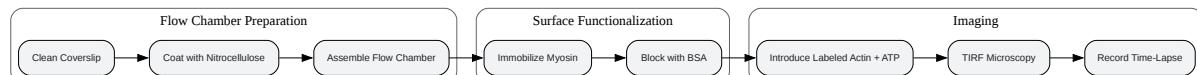
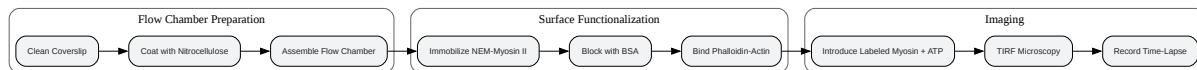
Duty Ratio	The fraction of the ATPase cycle that myosin spends strongly bound to actin.	High	~20-25%	< 5%	[6] [8]
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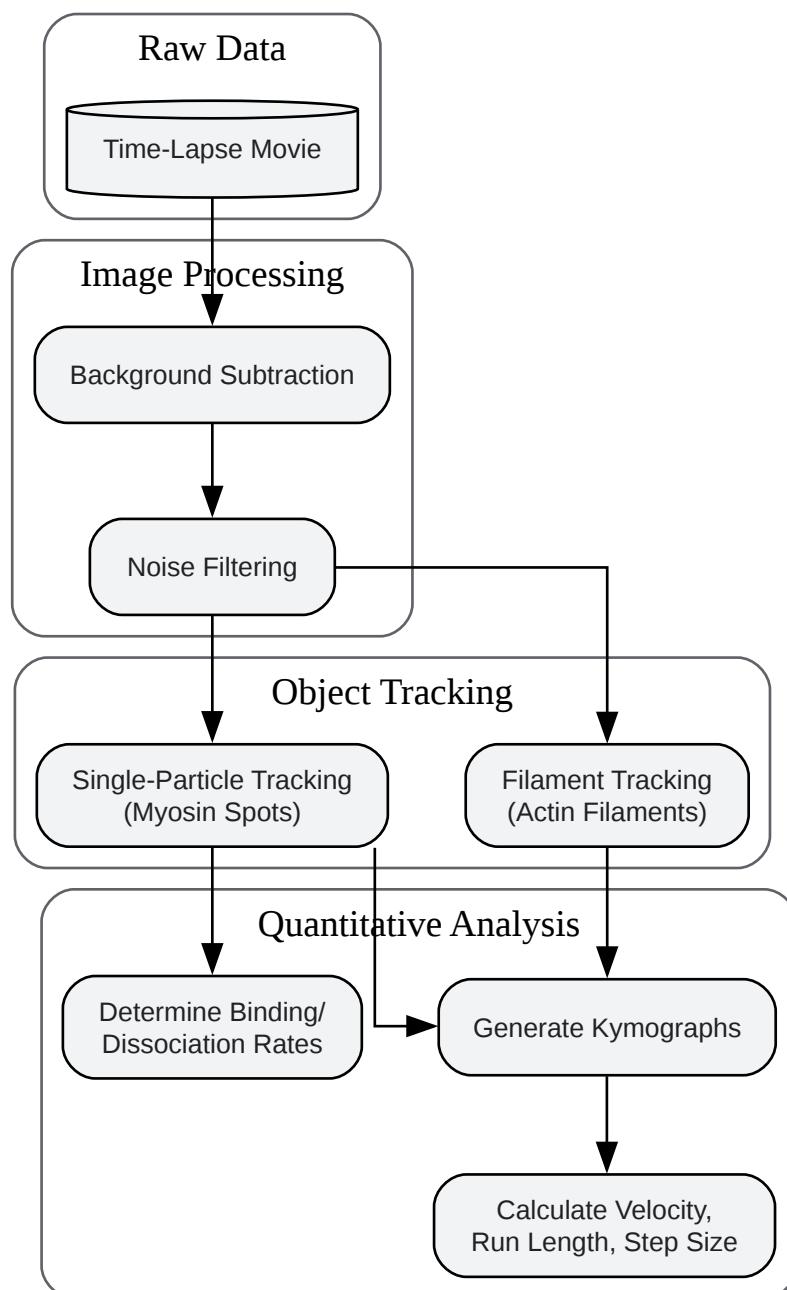
Dissociation Constant (K_D)	The equilibrium constant for the dissociation of myosin from actin, indicating binding affinity.	-	-	ADP K_D: 9.6 - 62.4 μ M	[11]
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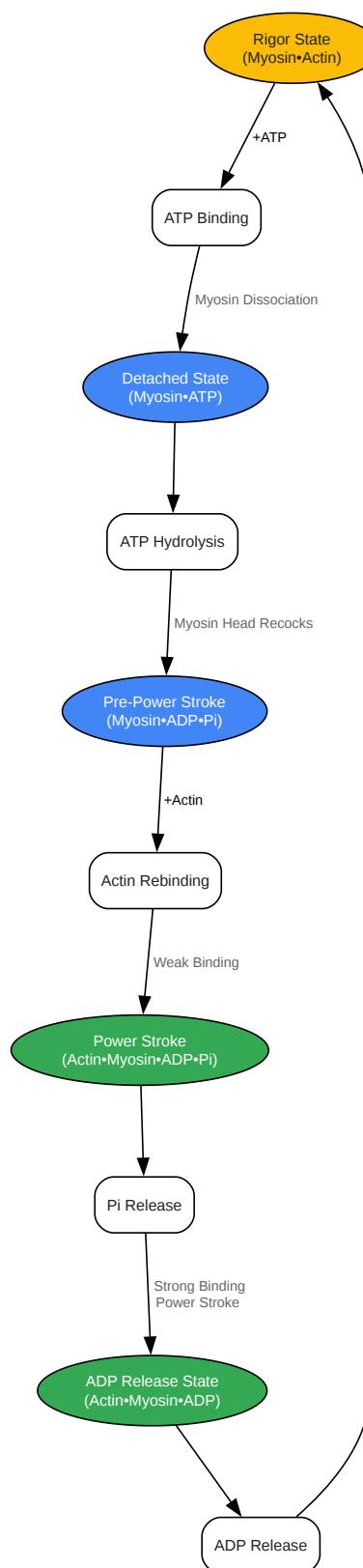
I. Single-Molecule Motility Assay

In this assay, fluorescently labeled myosin molecules are observed moving along actin filaments that are immobilized on a passivated glass surface. This setup is particularly useful for studying the properties of processive myosins, such as myosin V.[\[4\]](#)

Experimental Workflow





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